molecular formula C18H16BrNO3 B3015032 (3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(2-bromophenyl)methanone CAS No. 1328358-62-8

(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(2-bromophenyl)methanone

Cat. No.: B3015032
CAS No.: 1328358-62-8
M. Wt: 374.234
InChI Key: BXUHYNOFGHPVGA-UHFFFAOYSA-N
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Description

(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(2-bromophenyl)methanone is a synthetic chemical compound offered for research purposes. It features a 1,3-benzodioxole moiety linked to a pyrrolidine ring, which is in turn connected to a 2-bromobenzophenone group. The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry and is found in compounds with a range of biological activities. Research into analogous structures has shown that similar molecules can function as potent anticonvulsant agents by inhibiting voltage-gated sodium channels (Nav1.1) . Other derivatives containing the benzodioxole core have been investigated as modulators of ATP-binding cassette (ABC) transporters, indicating potential applications in researching conditions like cystic fibrosis . Furthermore, structurally related compounds have demonstrated significant antibacterial properties against various Gram-positive and Gram-negative bacterial strains . The presence of the 2-bromophenyl subunit may offer a site for further chemical modification, such as metal-catalyzed cross-coupling reactions, making this compound a valuable building block for the synthesis of more complex molecules or chemical libraries. Researchers can explore its potential as a tubulin polymerization inhibitor, as the 2-arylquinoline scaffold is known to bind to the colchicine site on tubulin, a promising target for anticancer agents . This compound is provided as a high-purity material to support rigorous scientific investigation across these and other exploratory fields. This compound is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-(2-bromophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO3/c19-15-4-2-1-3-14(15)18(21)20-8-7-13(10-20)12-5-6-16-17(9-12)23-11-22-16/h1-6,9,13H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXUHYNOFGHPVGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(2-bromophenyl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.

    Reduction: Reduction reactions can occur at the carbonyl group of the methanone.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Products may include carboxylic acids or quinones.

    Reduction: Alcohols or amines can be formed.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology and Medicine:

    Biochemical Research: Used in studies to understand the interaction of small molecules with biological macromolecules.

Industry:

    Material Science: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(2-bromophenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may interact with hydrophobic pockets, while the pyrrolidine ring can form hydrogen bonds with amino acid residues. The bromophenyl group may enhance binding affinity through halogen bonding .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Methanone Derivatives

Several analogs share the benzo[d][1,3]dioxol-5-yl-pyrrolidin-1-yl methanone scaffold but differ in substituents on the aromatic ring or heterocycle. Key examples include:

Substituent Variations on the Aromatic Ring
  • (3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3-hydroxyphenyl)methanone (CAS: 2034616-88-9): Replaces the 2-bromophenyl group with a 3-hydroxyphenyl moiety.
Heterocycle Modifications
  • (5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)(pyrrolidin-1-yl)methanone (4e): Features a dihydropyrazole core instead of pyrrolidine, with a tert-butyl group enhancing steric bulk. This compound demonstrated a 95% yield and a melting point of 160–162°C, suggesting high synthetic efficiency and crystallinity .
  • Benzo[d][1,3]dioxol-5-yl(3-(hydroxymethyl)azetidin-1-yl)methanone (CAS: 1420867-95-3): Replaces pyrrolidine with azetidine (a four-membered ring), introducing ring strain and a hydroxymethyl group. The smaller ring size may reduce conformational flexibility but improve metabolic stability .
Hybrid Structures with Additional Heterocycles
  • This compound showed 63% yield and was evaluated as a tubulin inhibitor .
  • (S)-(5-(Benzo[d][1,3]dioxol-5-yl)-2-methylthiazol-4-yl)(2-(3,4-dimethoxybenzyl)pyrrolidin-1-yl)methanone (27): Contains a thiazole ring and dimethoxybenzyl group, contributing to dual orexin receptor antagonism (IC₅₀ < 100 nM). The thiazole’s electron-withdrawing properties may modulate pharmacokinetics .

Key Research Findings

  • Antibacterial Activity : Compound 4e, with a dihydropyrazole core, showed potent antibacterial effects, likely due to the tert-butyl group enhancing membrane penetration .
  • CNS Activity: Structural similarity to MDPV (a psychoactive substance) suggests the target compound may interact with monoamine transporters, though this remains unverified .
  • Tubulin Inhibition: Quinoline-containing F7 demonstrated moderate tubulin inhibition, highlighting the impact of aromatic planar systems on cytoskeletal targets .
  • Receptor Antagonism : Thiazole-based compound 27’s orexin receptor antagonism underscores the role of heterocycles in modulating G-protein-coupled receptor activity .

Biological Activity

The compound (3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(2-bromophenyl)methanone, identified by its CAS number 2034341-22-3, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H18BrN1O3C_{18}H_{18}BrN_{1}O_{3}, with a molecular weight of approximately 364.2 g/mol. The structure features a pyrrolidine ring linked to a benzo[d][1,3]dioxole moiety and a 2-bromophenyl group, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₈BrNO₃
Molecular Weight364.2 g/mol
CAS Number2034341-22-3

Anticancer Properties

Research indicates that derivatives of compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer activities. For instance, studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study:
A study published in Molecules evaluated a series of compounds related to this compound against MDA-MB-231 cells. The results indicated that these compounds could significantly reduce cell viability with IC50 values in the low micromolar range. The most potent compound showed an IC50 value of 0.03 μM, demonstrating about 5000 times stronger activity than standard chemotherapeutics like doxorubicin .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Key Enzymes: Compounds with similar structures have been shown to inhibit enzymes critical for cancer cell survival and proliferation.
  • Induction of Apoptosis: Many derivatives promote programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
  • Cell Cycle Arrest: They can cause arrest at specific phases of the cell cycle, preventing cancer cells from dividing.

Research Findings

Recent studies have explored the synthesis and biological evaluation of various derivatives related to this compound. These investigations typically utilize in vitro assays to assess cytotoxicity and mechanisms of action.

Table: Summary of Biological Activities

Activity TypeObservations
AntiproliferativeSignificant reduction in cell viability
Apoptosis InductionActivation of caspase pathways
Cell Cycle ArrestG0/G1 phase arrest observed
Enzyme InhibitionInhibition of topoisomerase II and tubulin

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